N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a brominated benzene ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide are yet to be identified . The compound is structurally related to adamantane derivatives, which are known for their high reactivity and potential for synthesis of various functional derivatives .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including acting as alkylating agents .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with a brominated benzene sulfonamide. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while substitution of the bromine atom can produce a variety of substituted benzene sulfonamides .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and brominated benzene sulfonamides. Examples are:
- N-[2-(adamantan-1-yloxy)ethyl]-2-chloroaniline
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .
Uniqueness
What sets N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide apart is its combination of an adamantane moiety with a brominated benzene sulfonamide. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-5-bromo-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO4S/c1-24-17-3-2-16(20)9-18(17)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAHTQALWKRWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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